molecular formula C18H22N2O3 B14250825 Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)- CAS No. 277754-01-5

Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-

Cat. No.: B14250825
CAS No.: 277754-01-5
M. Wt: 314.4 g/mol
InChI Key: RZRPJEVEYDSZQV-HNNXBMFYSA-N
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Description

Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes phenylmethoxy groups and an amide linkage. The (3S) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)- typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Amide Bond: This can be achieved through the reaction of a carboxylic acid derivative with an amine. Common reagents for this step include carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of Phenylmethoxy Groups: This step may involve the use of phenylmethanol derivatives under conditions that promote ether formation, such as using strong bases or acidic catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using specific catalysts to improve reaction rates and selectivity.

    Purification Techniques: Such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example:

    Oxidation: May lead to the formation of carboxylic acids or ketones.

    Reduction: Can result in the formation of alcohols or amines.

    Substitution: Produces various substituted derivatives of the original compound.

Scientific Research Applications

Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)- exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Protein Binding: Forming complexes with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Butyramide: A simpler amide with a similar backbone but lacking the phenylmethoxy groups.

    N-Methylbutanamide: Another related compound with a methyl group instead of phenylmethoxy groups.

Uniqueness

Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)- is unique due to its specific stereochemistry and the presence of phenylmethoxy groups, which can significantly influence its chemical properties and biological activities.

This detailed overview provides a comprehensive understanding of Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

277754-01-5

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

(3S)-N-phenylmethoxy-3-(phenylmethoxyamino)butanamide

InChI

InChI=1S/C18H22N2O3/c1-15(19-22-13-16-8-4-2-5-9-16)12-18(21)20-23-14-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3,(H,20,21)/t15-/m0/s1

InChI Key

RZRPJEVEYDSZQV-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](CC(=O)NOCC1=CC=CC=C1)NOCC2=CC=CC=C2

Canonical SMILES

CC(CC(=O)NOCC1=CC=CC=C1)NOCC2=CC=CC=C2

Origin of Product

United States

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